

Synthesis and Characterization of Codeine Methylbromide: A Technical Guide

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Compound of Interest

Compound Name: Codeine methylbromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **codeine methylbromide**, a quaternary ammonium salt of codeine. This document details a plausible synthetic protocol, outlines key characterization methods, and presents expected analytical data to aid researchers in its preparation and identification.

Introduction

Codeine methylbromide, also known as Eucodin, is a derivative of codeine, a naturally occurring opioid alkaloid. First synthesized in 1903, it is the bromomethane salt of codeine.^[1] The quaternization of the tertiary amine in the codeine molecule to a quaternary ammonium salt alters its pharmacological properties. This guide focuses on the chemical synthesis and subsequent analytical characterization of this compound.

Synthesis of Codeine Methylbromide

The synthesis of **codeine methylbromide** involves the N-alkylation (quaternization) of the tertiary amine of codeine using methyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the codeine molecule acts as the nucleophile, attacking the electrophilic methyl group of methyl bromide.

Experimental Protocol

Materials:

- Codeine base
- Methyl bromide (gas or solution in a suitable solvent)
- Anhydrous solvent (e.g., acetone, acetonitrile, or chloroform)
- Reaction vessel with a stirrer and a gas inlet/outlet (if using gaseous methyl bromide) or a sealed reaction vessel.
- Purification apparatus (e.g., recrystallization setup)

Procedure:

- Dissolution: Dissolve a known amount of codeine base in a minimal amount of the chosen anhydrous solvent in the reaction vessel.
- Reaction:
 - Using gaseous methyl bromide: Bubble a slow stream of methyl bromide gas through the stirred solution of codeine at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Using methyl bromide solution: Add a stoichiometric excess of a solution of methyl bromide in a suitable solvent to the codeine solution. The reaction can be stirred at room temperature or gently heated to accelerate the process.
- Precipitation and Isolation: As the reaction proceeds, the quaternary ammonium salt, **codeine methylbromide**, will precipitate out of the solution due to its lower solubility compared to the starting material.
- Filtration: Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), the precipitate is collected by filtration.
- Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted codeine or impurities.
- Drying: Dry the purified **codeine methylbromide** crystals under vacuum to remove any residual solvent.

Note: Methyl bromide is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **codeine methylbromide**.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₄ BrNO ₃	[2]
Molecular Weight	394.30 g/mol	[2]
Appearance	Crystalline solid	
Melting Point	~260 °C	[2]
Solubility	Soluble in water and hot methanol; sparingly soluble in ethanol; insoluble in chloroform and ether.	
IUPAC Name	(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol bromide	[2]

Spectroscopic Characterization

The structure of the synthesized **codeine methylbromide** can be confirmed using various spectroscopic techniques. The following sections detail the expected spectral data based on the structure of the molecule and known data for codeine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The quaternization of the nitrogen atom in codeine to form **codeine methylbromide** will induce significant changes in the chemical shifts of the neighboring protons and carbons in the NMR

spectra. The N-methyl groups in the quaternary ammonium salt will be deshielded compared to the N-methyl group in codeine.

Table 1: Predicted ^1H NMR Chemical Shifts for **Codeine Methylbromide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Notes
N-CH ₃ (quaternary)	3.0 - 3.5	Two singlets are expected for the two N-methyl groups, shifted downfield compared to the N-CH ₃ signal in codeine (typically ~2.4 ppm).
O-CH ₃	~3.8	Expected to be similar to the chemical shift in codeine.
Aromatic Protons	6.6 - 6.8	Expected to be similar to the chemical shifts in codeine.
Olefinic Protons	5.2 - 5.8	Expected to be similar to the chemical shifts in codeine.
Other Aliphatic Protons	1.5 - 4.0	Protons alpha to the quaternary nitrogen are expected to be shifted downfield.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Codeine Methylbromide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
N-CH ₃ (quaternary)	50 - 55	Two signals are expected for the two N-methyl groups, shifted downfield compared to the N-CH ₃ signal in codeine (typically ~43 ppm).
O-CH ₃	~56	Expected to be similar to the chemical shift in codeine.
Aromatic Carbons	110 - 150	Expected to be similar to the chemical shifts in codeine.
Olefinic Carbons	125 - 135	Expected to be similar to the chemical shifts in codeine.
Other Aliphatic Carbons	20 - 90	Carbons alpha to the quaternary nitrogen are expected to be shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **codeine methylbromide** will exhibit characteristic absorption bands corresponding to its functional groups. The spectrum is expected to be similar to that of codeine, with some key differences due to the quaternization of the nitrogen.

Table 3: Predicted Major FTIR Absorption Bands for **Codeine Methylbromide**

Wavenumber (cm ⁻¹)	Functional Group Vibration
3500 - 3200	O-H stretching (alcohol)
3050 - 2800	C-H stretching (aromatic, olefinic, and aliphatic)
1650 - 1600	C=C stretching (aromatic and olefinic)
1280 - 1200	C-O stretching (aryl ether)
1100 - 1000	C-O stretching (alcohol)
~1450	C-N stretching (quaternary ammonium)

Mass Spectrometry (MS)

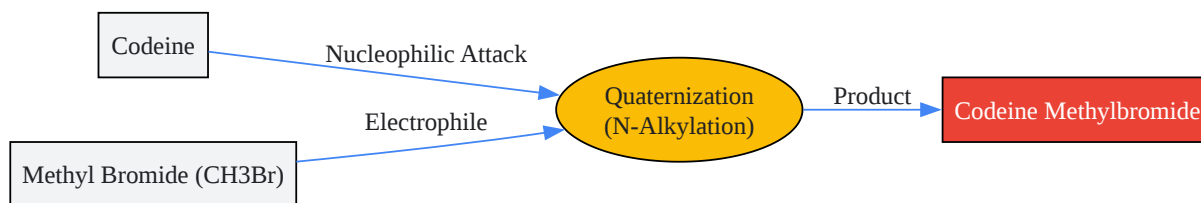
Mass spectrometry of **codeine methylbromide** will show the molecular ion of the cation (the codeine methyl moiety). The fragmentation pattern will be useful for structural elucidation.

Table 4: Predicted Major Fragments in the Mass Spectrum of **Codeine Methylbromide** Cation

m/z Value	Proposed Fragment
314	[M] ⁺ (Codeine methyl cation)
299	[M - CH ₃] ⁺ (Loss of a methyl group from the quaternary nitrogen)
242	Fragmentation of the morphinan ring
162	Further fragmentation

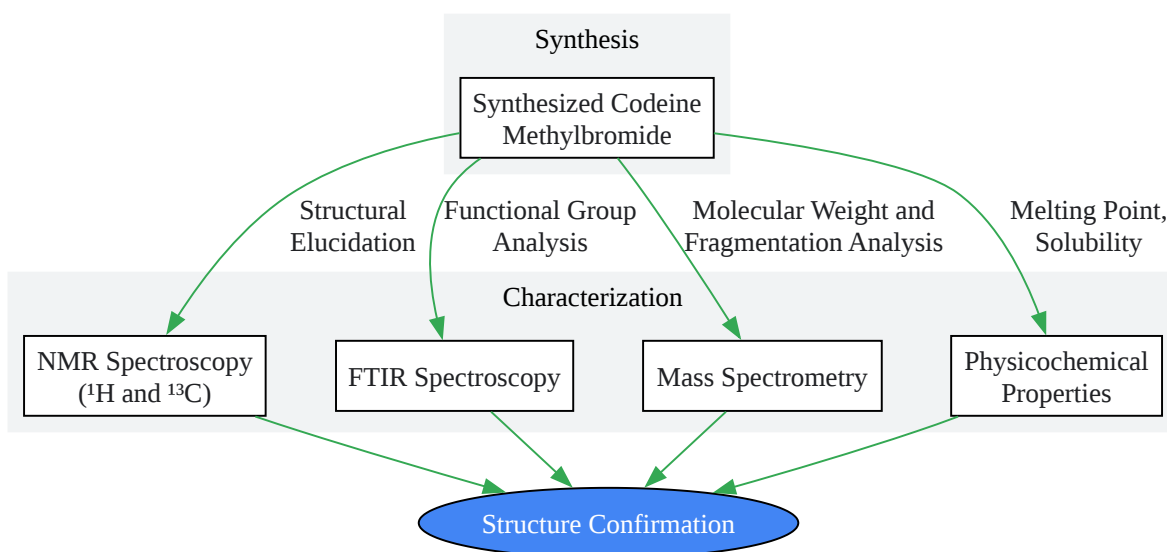
Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **codeine methylbromide**.



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Caption: Synthesis of **Codeine Methylbromide** from Codeine.



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Caption: Characterization Workflow for **Codeine Methylbromide**.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **codeine methylbromide**. The detailed protocols and expected analytical data serve as a valuable resource for researchers and professionals in the field of drug

development and medicinal chemistry. Adherence to safety protocols, particularly when handling methyl bromide, is paramount. Further experimental validation of the predicted spectral data is recommended for definitive structural confirmation.

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References

- 1. Codeine methylbromide - Wikipedia [en.wikipedia.org]
- 2. Codeine methyl bromide | C19H24BrNO3 | CID 5362447 - PubChem [pubchem.ncbi.nlm.nih.gov]
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